1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane
Description
Contextualization within Bridged Bicyclic Ether Chemistry
Bridged bicyclic ethers, such as the 2-oxabicyclo[2.2.1]heptane system, are a class of compounds characterized by two rings sharing three or more common atoms, with an oxygen atom incorporated into the bridge. This structural arrangement results in significant ring strain, which dictates their chemical reactivity and provides a driving force for various transformations. The synthesis of these frameworks is a non-trivial challenge in organic chemistry, often requiring specialized strategies like intramolecular cyclizations, Diels-Alder reactions, or oxidative transannular cyclizations. The inherent rigidity of these systems allows for precise stereochemical control during reactions, making them attractive scaffolds in the synthesis of complex molecules.
Significance of the 2-Oxabicyclo[2.2.1]heptane Framework in Contemporary Synthetic Design
The 2-oxabicyclo[2.2.1]heptane framework, sometimes referred to as an oxanorbornane system, is a key structural motif found in a variety of biologically active natural products. researchgate.net Its prevalence in nature has made it a target of considerable interest for synthetic chemists. solubilityofthings.com For instance, this framework is a core component of solanoeclepin A, a natural hatching agent for potato cyst nematodes. researchgate.net
The synthetic utility of this framework is vast. It serves as a versatile building block, or "chiron," for the asymmetric synthesis of complex natural products and bioactive molecules, including sugars and C-nucleosides. researchgate.netmdpi.com The oxygen bridge can be strategically opened under basic conditions to yield highly functionalized cyclohexane (B81311) and cyclopentane (B165970) derivatives with well-defined stereochemistry. mdpi.com
Several synthetic methodologies have been developed to construct this important scaffold:
Diels-Alder Reaction: The cycloaddition of furan (B31954) with various dienophiles remains one of the most common and efficient methods for creating the 7-oxabicyclo[2.2.1]heptane skeleton. researchgate.net
Iodoetherification: Intramolecular cyclization of an appropriate unsaturated alcohol, promoted by an iodine source, can effectively form the bicyclic ether ring. researchgate.net
Palladium-Catalyzed Reactions: Recent advances have shown that directed palladium-catalyzed arylation of the 7-oxabicyclo[2.2.1]heptane framework can be achieved with high diastereoselectivity, allowing for the synthesis of novel 3D fragments for drug discovery. researchgate.net
Nucleotide Analogues: The rigid conformation of the oxabicyclo[2.2.1]heptane ring has been exploited in the design of "locked nucleic acids" (LNAs), where it serves to pre-organize the structure for enhanced binding to RNA. nih.gov This has led to its use as a selective scaffold for P2Y receptors, which are important drug targets. nih.gov
Unique Reactivity Profile of the Bromomethyl Moiety at C1 in Bicyclic Systems
The bromomethyl group (-CH2Br) is a reactive functional group commonly used to introduce a one-carbon unit through nucleophilic substitution reactions. When attached to the C1 bridgehead position of the 2-oxabicyclo[2.2.1]heptane system, its reactivity is influenced by the unique structural constraints of the bicyclic framework.
Bridgehead positions are sterically hindered and subject to high ring strain, which can affect reaction rates and mechanisms. Unlike substitutions at more flexible carbon centers, reactions at a bridgehead must proceed without the typical backside attack associated with an SN2 mechanism. Consequently, reactions often favor pathways involving carbocationic intermediates (SN1-type mechanisms).
The solvolysis of similar brominated bicyclic compounds, such as 1-bromobicyclo[1.1.1]pentane, has been shown to proceed rapidly, sometimes faster than the corresponding reaction of t-butyl bromide, leading to rearranged products through strained carbocationic intermediates. researchgate.net In the case of 1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane, the primary carbon of the bromomethyl group is adjacent to the strained bridgehead. Nucleophilic substitution would likely proceed via an SN1-like mechanism, where the departure of the bromide ion is the rate-determining step, leading to a primary carbocation. This carbocation would be highly unstable and prone to rapid rearrangement or reaction with a nucleophile.
This inherent reactivity makes this compound a valuable synthetic intermediate. The bromomethyl group serves as a handle for introducing a wide array of functionalities at the C1 position through substitution reactions with various nucleophiles (e.g., azides, cyanides, alkoxides, amines), thereby enabling the diversification of the core bicyclic scaffold for applications in medicinal chemistry and materials science. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-5-7-2-1-6(3-7)4-9-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJTTXNJVQYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxabicyclo 2.2.1 Heptane Scaffolds and Their 1 Bromomethyl Derivatives
Strategies for the Construction of the 2-Oxabicyclo[2.2.1]heptane Ring System
The formation of the 2-oxabicyclo[2.2.1]heptane core is achieved through several robust synthetic strategies. These can be broadly categorized into cycloaddition reactions, which form the bicyclic system in a concerted or stepwise manner, and intramolecular cyclization pathways, where a pre-functionalized acyclic or monocyclic precursor undergoes ring closure.
Cycloaddition Reactions for Oxabicyclic Formation
Cycloaddition reactions are powerful tools for rapidly building molecular complexity. Both intramolecular and intermolecular variants have been successfully employed to construct the 2-oxabicyclo[2.2.1]heptane skeleton.
The intramolecular Diels-Alder (IMDA) reaction is a highly effective method for forming bicyclic systems. In the context of 2-oxabicyclo[2.2.1]heptane synthesis, this strategy often involves precursors containing a furan (B31954) ring acting as the diene, tethered to a dienophile. For instance, the reaction of furfuryl alcohols with maleic anhydride (B1165640) can lead to tricyclic lactone-carboxylic acids through a sequence of esterification followed by an intramolecular Diels-Alder reaction. oup.com Subsequent chemical transformations can then yield the desired 2-oxabicyclo[2.2.1]heptane derivatives. oup.com This approach has been instrumental in preparing intermediates for the synthesis of natural products like iridoids. oup.com The 7-oxabicyclo[2.2.1]heptane moiety, a related structure, is also frequently obtained via a diastereoselective intramolecular Diels-Alder strategy, highlighting the utility of this reaction class. rsc.org
Intermolecular cycloadditions provide a direct route to functionalized 2-oxabicyclo[2.2.1]heptane derivatives. A notable example is the triethylamine-promoted reaction between phenacylmalononitriles and chalcone (B49325) o-enolates in ethanol (B145695) at room temperature. rsc.orgresearchgate.net This domino reaction proceeds in satisfactory yields and with high diastereoselectivity, affording functionalized 2-oxabicyclo[2.2.1]heptane structures. rsc.orgresearchgate.net The reaction's selectivity is noteworthy; under similar conditions, the reaction of phenacylmalononitriles with o-hydroxychalcones themselves leads to different cyclic compounds, specifically multifunctionalized cyclopent-3-ene-1-carboxamides. rsc.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield |
| Phenacylmalononitriles | Chalcone o-enolates | Triethylamine / Ethanol | Functionalized 2-oxabicyclo[2.2.1]heptane | Satisfactory |
| Phenacylmalononitriles | o-Hydroxychalcones | Triethylamine / Ethanol | Multifunctionalized cyclopent-3-ene-1-carboxamides | Good |
Table 1: Selective synthesis based on chalcone derivatives. rsc.orgresearchgate.net
Intramolecular Cyclization Pathways
The formation of the 2-oxabicyclo[2.2.1]heptane ring can also be achieved by the intramolecular cyclization of carefully designed precursors. This category includes methods based on electrophile-induced cyclization and radical-mediated ring closure. These strategies are central to transforming acyclic or monocyclic compounds, such as those derived from sugars, into the target bicyclic system. researchgate.netnih.gov
Iodoetherification, an electrophile-induced cyclization, is a key method for constructing the oxabicyclic framework. This reaction involves the activation of an alkene by an iodine source, followed by the intramolecular attack of a suitably positioned hydroxyl group to form the ether linkage and the bicyclic system simultaneously. This approach has been successfully applied in the asymmetric synthesis of the oxabicyclo[2.2.1]heptane segment of Solanoeclepin A, a natural product with significant biological activity. researchgate.net In this synthesis, the oxabicyclo framework was constructed using bis(collidine)iodine(I) hexafluorophosphate (B91526) as the cyclization agent. researchgate.net The electrophilic 5-exo-trig cyclization of precursors like Plinol C via halo- and selenoetherification procedures also yields substituted 2-oxabicyclo-[2.2.1]-heptanes.
Radical cyclization offers another powerful route to the 2-oxabicyclo[2.2.1]heptane ring system. rsc.org This strategy typically involves generating a radical on a side chain attached to a tetrahydrofuran (B95107) ring, which then cyclizes onto a tethered alkene. rsc.org Intramolecular cyclizations of radicals generated from β-substituted tetrahydrofurans onto alkene functions at the α′-position have been shown to produce good to excellent yields of 2-oxabicyclo[2.2.1]heptanes. rsc.org These reactions can exhibit high levels of stereocontrol. For example, free-radical cyclization reactions have been used to create a new C4-C7 bond, resulting in 7-methyl-2-oxabicyclo[2.2.1]heptanes where the chirality of the starting material is fully retained. diva-portal.org The stereochemical outcome of these cyclizations is influenced by the transition state geometry, which can be either chair-like or boat-like. diva-portal.org
| Precursor Type | Radical Generation Method | Key Reaction | Product | Yield |
| β-substituted tetrahydrofurans with α′-alkene function | Not specified | Intramolecular radical cyclization | 2-Oxabicyclo[2.2.1]heptanes | Good to Excellent |
| Pentose sugar derivative with C1-tethered olefin | Not specified | Intramolecular free-radical cyclization | 7-Methyl-2-oxabicyclo[2.2.1]heptanes | Not specified |
Table 2: Examples of radical cyclization strategies for 2-oxabicyclo[2.2.1]heptane synthesis. rsc.orgdiva-portal.org
Domino Reaction Sequences for Cyclic Compounds
Domino reactions, also known as cascade reactions, offer an efficient approach to synthesizing complex molecular architectures like the 2-oxabicyclo[2.2.1]heptane scaffold in a single step from simple precursors. These sequences involve multiple bond-forming events that occur consecutively without the need to isolate intermediates.
One notable example is the triethylamine-promoted reaction between phenacylmalononitriles and chalcone o-enolates. rsc.orgrsc.org This process proceeds at room temperature in ethanol, yielding functionalized 2-oxabicyclo[2.2.1]heptane derivatives in good yields and with high diastereoselectivity. rsc.orgresearchgate.net A rational domino reaction mechanism is proposed to account for the selective formation of the bicyclic ether and the observed stereochemistry. rsc.org This method highlights the power of domino sequences to rapidly build molecular complexity.
| Reactants | Catalyst/Base | Product | Key Features |
| Phenacylmalononitriles and chalcone o-enolates | Triethylamine | Functionalized 2-oxabicyclo[2.2.1]heptanes | High diastereoselectivity, good yields. rsc.orgrsc.org |
Functional Group Transformations and Ring-Closing Methodologies
The construction of the 2-oxabicyclo[2.2.1]heptane ring system is frequently achieved through intramolecular cyclization, where a strategically positioned nucleophile attacks an electrophilic center within the same molecule to form the characteristic ether bridge. These ring-closing methodologies often rely on specific functional group transformations to generate the necessary precursors.
A prominent strategy involves the intramolecular cyclization of carbohydrate-derived precursors. For instance, nitrohexofuranoses can be transformed into cyclopentylamines via the formation of a 2-oxabicyclo[2.2.1]heptane intermediate. nih.govsciforum.netsciforum.net This approach involves an intramolecular displacement reaction, where a carbanion generated alpha to the nitro group attacks an electrophilic carbon, leading to the bicyclic system. sciforum.net This method is particularly valuable for synthesizing enantiopure compounds. researchgate.netsciforum.net
Another effective ring-closing method starts from substituted cyclohexene (B86901) derivatives. The treatment of a 3-cyclohexen-1-ol (B1583433) with an oxidizing agent and an acid can effect a one-pot epoxidation and subsequent intramolecular cyclization to yield a 2-hydroxy-7-oxabicyclo[2.2.1]heptane. google.com Alternatively, the corresponding cis-epoxycyclohexanol can be treated with an acid to induce ring closure. google.com
The Diels-Alder reaction is a cornerstone for synthesizing the unsaturated precursor, 7-oxabicyclo[2.2.1]hept-5-ene. The cycloaddition of furan with various dienophiles, such as acrylonitrile (B1666552) or acrylic acid derivatives, provides the bicyclic skeleton which can be subsequently modified. researchgate.netpublish.csiro.auresearchgate.netscilit.com
| Precursor | Key Transformation | Product Scaffold |
| Nitrohexofuranose derivatives | Intramolecular nitronate alkylation | Substituted 2-oxabicyclo[2.2.1]heptane sciforum.net |
| 3-Cyclohexen-1-ol | Epoxidation followed by acid-catalyzed cyclization | 2-Hydroxy-7-oxabicyclo[2.2.1]heptane google.com |
| Furan and a dienophile (e.g., acrylonitrile) | Diels-Alder cycloaddition | 7-Oxabicyclo[2.2.1]hept-5-ene derivative researchgate.netscilit.com |
Introduction and Functionalization of the Bromomethyl Group at C1
The synthesis of the specific target compound, 1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane, requires the introduction of a bromomethyl (-CH2Br) group at the C1 bridgehead position. This can be accomplished through several synthetic routes, including direct bromination of a C1-methyl group or, more commonly, through the conversion of other functional groups already present at the C1 position.
Selective Bromination Methodologies (e.g., Radical Bromination with NBS)
Radical bromination using N-bromosuccinimide (NBS) is a standard method for introducing a bromine atom at an allylic or benzylic position. organic-chemistry.orgmasterorganicchemistry.comchadsprep.com This reaction, known as the Wohl-Ziegler reaction, is initiated by light or a radical initiator and proceeds via a free-radical chain mechanism. masterorganicchemistry.comyoutube.com NBS serves as a source of a low, constant concentration of molecular bromine (Br2), which favors radical substitution over competing electrophilic addition to any double bonds present in the molecule. chadsprep.comyoutube.com
While highly effective for allylic and benzylic C-H bonds due to the stability of the resulting radical intermediates, the application of NBS for direct bromination of an unactivated C-H bond at a bridgehead position is more challenging. However, if a methyl group is present at the C1 bridgehead, it can theoretically be brominated via a radical pathway. In one study, excess N-bromosuccinimide in the presence of AIBN was used to successfully form a vinylogous acid bromide on a complex bicyclic system, demonstrating the utility of radical bromination in intricate scaffolds. nih.gov The success of such a reaction on the 2-oxabicyclo[2.2.1]heptane system would depend on the specific reaction conditions and the stability of the resulting bridgehead radical.
Multi-Step Conversions from Precursor Architectures
The most reliable and versatile method for synthesizing this compound involves a multi-step sequence starting from a precursor that already has a functional group at the C1 position. This "functional group handle" can then be chemically converted into the desired bromomethyl group.
A common and powerful strategy to build the precursor is the Diels-Alder reaction. researchgate.net For instance, the cycloaddition of furan with a suitable dienophile such as methyl acrylate (B77674) or acrylonitrile establishes the 2-oxabicyclo[2.2.1]heptene core with a C1 (or C4) substituent that can be elaborated. publish.csiro.auresearchgate.netgoogle.com
A plausible synthetic pathway could be:
Diels-Alder Reaction: Reaction of furan with methyl acrylate to form methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate.
Saturation: Hydrogenation of the double bond to yield methyl 2-oxabicyclo[2.2.1]heptane-1-carboxylate (assuming numbering places the substituent at C1).
Reduction: Reduction of the ester group to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4), yielding 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane. The existence of this hydroxymethyl intermediate and related carboxylates is documented. enaminestore.comchiralen.com
Bromination: Conversion of the primary alcohol to the corresponding alkyl bromide. This final step can be achieved using various standard brominating agents, such as phosphorus tribromide (PBr3), carbon tetrabromide (CBr4) and triphenylphosphine, or thionyl bromide (SOBr2). organic-chemistry.org
This multi-step approach offers excellent control over the placement of the functional group and is a widely used strategy for preparing specifically substituted bicyclic compounds. google.com
Stereoselective and Diastereoselective Synthesis of this compound Derivatives
Controlling the stereochemistry during the synthesis of the 2-oxabicyclo[2.2.1]heptane scaffold is crucial, as the biological activity of such molecules often depends on the precise three-dimensional arrangement of their atoms. Several methods have been developed to achieve high levels of stereocontrol.
Asymmetric Diels-Alder reactions are a primary tool for establishing stereochemistry early in the synthesis. Using chiral auxiliaries or chiral Lewis acid catalysts can induce facial selectivity in the cycloaddition between the furan and the dienophile, leading to an enantiomerically enriched product. rsc.org For example, the synthesis of an enantiopure 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor, has been accomplished via enzymatic resolution. researchgate.net
Domino reactions can also exhibit high levels of diastereoselectivity. The reaction of phenacylmalononitriles and chalcone o-enolates to form the 2-oxabicyclo[2.2.1]heptane core is one such example where the stereochemical outcome is highly controlled. rsc.orgrsc.org
Furthermore, intramolecular cyclization reactions of chiral precursors, such as those derived from carbohydrates, inherently transfer the stereochemistry of the starting material to the final bicyclic product. The transformation of nitrohexofuranoses into 2-oxabicyclo[2.2.1]heptane derivatives is a powerful demonstration of this principle, affording stereocontrolled access to these complex structures. researchgate.netnih.gov Tandem reactions, such as a nih.govnih.gov-sigmatropic rearrangement followed by a nih.govnih.gov cycloaddition, can also produce densely functionalized 1-aza-7-oxabicyclo[2.2.1]heptanes with high stereoselection (dr ≥20:1). nih.gov
These stereoselective strategies are fundamental for preparing specific stereoisomers of this compound and its derivatives for applications in fields like pharmaceutical research.
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively applied to the synthesis of the 7-oxabicyclo[2.2.1]heptane moiety, which is structurally analogous to the 2-oxabicyclo[2.2.1]heptane system. In one notable approach, (R)-phenylglycinol was employed as a chiral auxiliary in a diastereoselective intramolecular Diels-Alder reaction to construct the bicyclic framework. researchgate.net This method was a key step in studies toward the total synthesis of Solanoeclepin A. researchgate.net Similarly, the Diels-Alder addition of 1-acetylvinyl RADO(Et)-ate to 1-(dimethoxymethyl)-2,3,5,6-tetramethylidene-7-oxabicyclo[2.2.1]heptane, promoted by BF3·Et2O, yielded a major monoadduct that was further converted into complex tetracyclic structures. acs.org
| Auxiliary Strategy | Reaction Type | Target Moiety | Key Features |
| (R)-phenylglycinol | Intramolecular Diels-Alder | 7-Oxabicyclo[2.2.1]heptane | Diastereoselective formation of the bicyclic core researchgate.net |
| RADO(Et)-ate | Intermolecular Diels-Alder | 7-Oxabicyclo[2.2.1]heptane | BF3·Et2O promotion, synthesis of complex adducts acs.org |
Enantioselective Synthesis via Organocatalysis or Transition Metal Catalysis
Direct catalytic enantioselective methods provide an efficient alternative to auxiliary-based approaches. Both organocatalysis and transition metal catalysis have been successfully employed to generate chiral 2-oxabicyclo[2.2.1]heptane scaffolds.
An efficient protocol for the formation of functionally diverse 2-oxa-bicyclo[2.2.1]heptanes utilizes a binary Al tBu /TBAB catalyst system. nih.gov This method facilitates the conversion of cyclic γ-epoxy alcohols into the desired bicyclic ethers. nih.gov Transition metal catalysis offers a powerful set of tools for these transformations. For instance, a highly regio- and stereoselective method to construct a broad range of 7-oxabicyclo[2.2.1]heptanes was developed using a gold(I)-catalyzed cycloisomerization of alkynediols. researchgate.net This tandem reaction proceeds through a sequential cycloisomerization and a semi-pinacol-type 1,2-alkyl migration, and was successfully applied to the asymmetric total synthesis of farnesiferol C. researchgate.net
| Catalyst System | Reaction Type | Substrate | Product | Key Findings |
| Al tBu /TBAB | Intramolecular cyclization | Cyclic γ-epoxy alcohols | 2-Oxabicyclo[2.2.1]heptanes | Efficient binary catalyst system for diverse products nih.gov |
| Gold(I) complexes (e.g., Ph3PAuNTf2) | Cycloisomerization/semi-pinacol rearrangement | Alkynediols | 7-Oxabicyclo[2.2.1]heptanes | High regio- and stereoselectivity; applied to natural product synthesis researchgate.net |
Diastereocontrol in Ring-Forming and Functionalization Reactions
Achieving specific diastereoselectivity is critical in the synthesis of substituted oxabicyclic systems. Domino reactions and directed functionalizations have proven effective in controlling the relative stereochemistry of multiple stereocenters.
A domino reaction involving phenacylmalononitriles and chalcone o-enolates in ethanol at room temperature yields functionalized 2-oxabicyclo[2.2.1]heptane derivatives with high diastereoselectivity. rsc.org Furthermore, the functionalization of the pre-formed scaffold can also be performed with high stereocontrol. A directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been described, proceeding with complete diastereoselectivity to form exclusively exo diastereomers. researchgate.net This method utilizes an 8-aminoquinoline (B160924) directing group, which can later be cleaved. researchgate.net
Advanced Catalytic Approaches in Oxabicyclo[2.2.1]heptane Synthesis
Modern catalytic methods enable novel and efficient transformations for the synthesis and functionalization of the 2-oxabicyclo[2.2.1]heptane core. These include powerful cross-coupling reactions and selective C-H bond functionalizations.
Transition Metal-Catalyzed Transformations (e.g., Chromium-mediated Nickel-catalyzed Coupling)
Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds. A notable example is the chromium-mediated nickel-catalyzed coupling, which has been applied in the synthesis of a key fragment of Solanoeclepin A. researchgate.net This specific reaction coupled an aldehyde with a vinyl triflate to produce an α,β-unsaturated lactone as a single stereoisomer, which was an intermediate for the 7-oxabicyclo[2.2.1]heptane moiety. researchgate.net Nickel catalysis, in general, is well-suited for activating challenging C(sp³)-hybridized coupling partners. escholarship.org More recently, visible-light-activated chiral chromium catalysis has enabled a three-component coupling of cyclopropanols, 1,3-dienes, and aldehydes, proceeding through a radical-polar crossover mechanism to form complex chiral products. acs.org
Iridium-Catalyzed C-H Borylation of Bicyclic Systems
Direct C-H functionalization is a highly atom-economical strategy for introducing functionality onto a molecular scaffold. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the selective functionalization of bicyclic systems. escholarship.org This methodology has been specifically applied to the borylation of 7-oxabicyclo[2.2.1]heptane. core.ac.uk Research has shown that iridium complexes can catalyze the borylation of the bridgehead tertiary C-H bonds in strained bicyclic systems with high selectivity. nih.gov The resulting boronic esters are versatile intermediates that can be converted into a wide range of other functional groups, providing a gateway to novel derivatives of the oxabicyclo[2.2.1]heptane scaffold. nih.gov
| Catalytic Method | Reaction | Substrate | Key Feature |
| Iridium-catalysis | C-H Borylation | 7-Oxabicyclo[2.2.1]heptane | Selective functionalization of C-H bonds core.ac.uknih.gov |
| Chromium-mediated Nickel-catalysis | Cross-Coupling | Aldehyde and Vinyl Triflate | Formation of a key intermediate for the bicyclic core researchgate.net |
Reactivity and Mechanistic Investigations of 1 Bromomethyl 2 Oxabicyclo 2.2.1 Heptane
Nucleophilic Substitution Reactions at the Bromomethyl Center
The exocyclic bromomethyl group is a key site for functionalization, readily undergoing nucleophilic substitution reactions. The specific pathway, whether S(_N)1 or S(_N)2, is influenced by the reaction conditions and the nature of the nucleophile.
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, proceeding primarily through two distinct mechanisms: S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular). masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com The pathway taken by a particular reaction is influenced by factors such as the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. libretexts.org
The rigid bicyclo[2.2.1]heptane framework significantly hinders backside attack, which is a requirement for the S(_N)2 pathway. quora.com However, this steric hindrance is primarily associated with substitution directly on the bicyclic ring. For the exocyclic bromomethyl group in 1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane, the reaction center is one carbon removed from the bulky ring system, making the S(_N)2 pathway more feasible than for bridgehead halides, which are notoriously unreactive in S(_N)2 reactions.
An S(_N)1 reaction mechanism involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com For this compound, this would involve the formation of a primary carbocation, which is generally energetically unfavorable. quora.com However, the stability of carbocations can be influenced by neighboring group participation. In this specific molecule, the adjacent oxygen atom of the 2-oxabicyclo[2.2.1]heptane ring could potentially stabilize the incipient carbocation through resonance, although this effect is likely to be modest. S(_N)1 reactions typically occur in the presence of weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org A key feature of the S(_N)1 mechanism is that it leads to racemization if the reaction occurs at a chiral center, as the planar carbocation can be attacked from either face. masterorganicchemistry.com
Given that this compound is a primary alkyl halide, the S(_N)2 pathway is the more probable route for nucleophilic substitution under most conditions, especially with strong nucleophiles. The steric bulk of the bicyclic frame, while present, is less of an impediment for the exocyclic methylene (B1212753) group compared to direct substitution on the ring.
Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Pathways for this compound
| Feature | S(_N)1 Pathway | S(_N)2 Pathway |
| Rate Determining Step | Unimolecular (formation of carbocation) | Bimolecular (nucleophilic attack and leaving group departure) |
| Intermediate | Carbocation | None (transition state) |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |
| Substrate | Primary (generally disfavored) | Primary (generally favored) |
| Stereochemistry | Racemization (if chiral center) | Inversion of configuration |
| Likelihood for this compound | Less likely due to primary carbocation instability | More likely, though potentially slowed by steric hindrance |
The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups, making this compound a versatile synthetic intermediate. The choice of nucleophile and reaction conditions can be tailored to achieve selective functionalization.
Reactions with common nucleophiles can be used to introduce a variety of functionalities:
Hydroxide (B78521) and Alkoxides: Reaction with hydroxide ions (OH) or alkoxide ions (RO) can lead to the corresponding alcohol or ether, respectively. These reactions typically proceed via an S(_N)2 mechanism.
Cyanide: The cyanide ion (CN) is a potent nucleophile that can displace the bromide to form a nitrile. This extends the carbon chain by one and provides a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azide (B81097): Sodium azide (NaN(_3)) is another effective nucleophile that can be used to introduce the azido (B1232118) group (-N(_3)). The resulting organic azide can then be readily reduced to a primary amine or used in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry").
Thiols and Thiolates: Thiolates (RS) are excellent nucleophiles and react readily with primary alkyl halides to form thioethers (sulfides). These reactions are generally fast and efficient.
Carboxylates: Reaction with carboxylate anions (RCOO) yields esters, providing a straightforward method for introducing ester functionalities.
The selective functionalization of this compound allows for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The rigid bicyclic framework provides a well-defined three-dimensional structure, which can be beneficial for designing molecules with specific biological activities.
Table 2: Examples of Nucleophilic Substitution Reactions and Products
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | Sodium hydroxide (NaOH) | Alcohol (-OH) |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH(_3)) | Ether (-OCH(_3)) |
| Cyanide | Sodium cyanide (NaCN) | Nitrile (-CN) |
| Azide | Sodium azide (NaN(_3)) | Azide (-N(_3)) |
| Thiolate | Sodium thiomethoxide (NaSCH(_3)) | Thioether (-SCH(_3)) |
| Carboxylate | Sodium acetate (B1210297) (CH(_3)COONa) | Ester (-OCOCH(_3)) |
Ring-Opening and Rearrangement Reactions of the 2-Oxabicyclo[2.2.1]heptane Skeleton
The strained nature of the 2-oxabicyclo[2.2.1]heptane ring system makes it susceptible to ring-opening and rearrangement reactions under certain conditions. These reactions can be initiated by acids, electrophiles, or radicals, and they provide pathways to structurally diverse cyclopentane (B165970) and cyclohexane (B81311) derivatives.
A significant synthetic route to functionalized 2-oxabicyclo[2.2.1]heptane derivatives involves the intramolecular cyclization of carbohydrate precursors, specifically nitrohexofuranoses. nih.gov This strategy provides a stereocontrolled entry into the bicyclic system, which can then undergo a controlled ring-opening to yield highly functionalized cyclopentylamine (B150401) derivatives. nih.gov
Intramolecular Cyclization: A suitably functionalized nitrohexofuranose undergoes an intramolecular nucleophilic substitution, where a carbanion alpha to the nitro group displaces a leaving group on the furanose ring. This cyclization forges the 2-oxabicyclo[2.2.1]heptane skeleton.
Controlled Ring-Opening: The resulting bicyclic nitro compound can then be subjected to reductive ring-opening conditions. For instance, catalytic hydrogenation can simultaneously reduce the nitro group to an amine and cleave one of the C-O bonds of the bicyclic ether. This process is often highly stereoselective and yields polyhydroxylated aminocyclopentanes.
This methodology is a powerful tool for converting readily available sugars into complex and stereochemically rich carbocyclic compounds, which are valuable building blocks in medicinal chemistry.
Acid-catalyzed ring-opening of related 3-aza-2-oxabicyclo[2.2.1]heptene systems has also been investigated. beilstein-journals.orgbeilstein-journals.org In these cases, alcohol nucleophiles in the presence of an acid catalyst can lead to the cleavage of the C-O bond of the bicyclic ether via an S(_N)2-like mechanism. beilstein-journals.org This suggests that the oxygen bridge of the 2-oxabicyclo[2.2.1]heptane skeleton can be susceptible to nucleophilic attack under acidic conditions.
While specific examples of electrophilic and radical-induced rearrangements of this compound are not extensively documented, the reactivity of the broader class of bicyclo[2.2.1]heptane systems provides insights into potential transformations. The strained nature of the bicyclic framework can drive rearrangements that lead to thermodynamically more stable products.
Electrophilic addition to the oxygen atom of the ether bridge could initiate a cascade of bond-breaking and bond-forming events, leading to skeletal rearrangements. For instance, treatment with a strong Lewis acid could promote a Wagner-Meerwein type of rearrangement, which is common in bicyclic systems. researchgate.net
Halocyclization is a powerful method for the synthesis of halogenated heterocyclic compounds. While typically involving the reaction of an alkene with a halogen and a nucleophile, analogous intramolecular processes could be envisaged for derivatives of this compound. For example, if the bromomethyl group were to be converted to a functional group containing a double bond, an intramolecular halocyclization could potentially lead to the formation of new cyclic structures fused to the original bicyclic framework.
Participation in Radical Reactions and Cascades
The carbon-bromine bond in this compound can be homolytically cleaved to generate a primary alkyl radical. This radical can then participate in a variety of radical reactions, including additions to multiple bonds and cascade cyclizations.
The formation of the 2-oxabicyclo[2.2.1]heptane ring system itself can be achieved through radical cyclization. rsc.org For instance, intramolecular cyclization of radicals generated from β-substituted tetrahydrofurans onto a suitably positioned alkene can yield the 2-oxabicyclo[2.2.1]heptane core in good yields. rsc.org
Once formed, the radical derived from this compound by bromine atom abstraction could participate in radical cascade reactions. cmu.edunih.govnih.govresearchgate.net These are multi-step processes where the initial radical undergoes a series of intramolecular and/or intermolecular reactions to form a complex product in a single operation. For example, the initial radical could add to a tethered double or triple bond, generating a new radical which could then undergo further cyclization or react with another molecule. Such cascade reactions are highly efficient for the rapid construction of complex molecular architectures.
Atom transfer radical cyclization (ATRC) is a related process where a halogen atom is transferred in the cyclization step. uni-regensburg.de A derivative of this compound containing an appropriately positioned alkene could potentially undergo an ATRC reaction, leading to the formation of a new ring and the transfer of the bromine atom to a new position in the molecule.
Intramolecular Radical Cyclization Involving the Bromomethyl Group
Intramolecular radical cyclization of a radical generated from the bromomethyl group of this compound could potentially lead to the formation of novel tricyclic structures. The feasibility of such a reaction would depend on the generation of a radical at a suitable position on the bicyclic framework to allow for an entropically and enthalpically favorable ring closure. For instance, if a radical can be formed at the C6 position, a 5-exo-trig cyclization could occur, which is generally a kinetically favored process according to Baldwin's rules.
Table 1: Plausible Intramolecular Radical Cyclization Pathways
| Radical Position | Cyclization Mode | Product Type | Feasibility |
| C6 | 5-exo-trig | Tricyclic ether | Kinetically favored |
| C5 | 6-exo-trig | Tricyclic ether | Possible, but may be slower |
| C7 | 4-exo-trig | Strained tricyclic ether | Kinetically disfavored |
The regioselectivity of the hydrogen atom abstraction to form the initial carbon-centered radical on the bicyclic frame would be a critical factor influencing the outcome of this reaction.
Intermolecular Radical Additions
The radical generated from the bromomethyl group can also participate in intermolecular addition reactions with various radical acceptors, such as electron-deficient alkenes. This would result in the formation of a new carbon-carbon bond at the exocyclic position. The general mechanism involves the initial formation of the 1-(radicalomethyl)-2-oxabicyclo[2.2.1]heptane intermediate, which then adds across the double bond of an acceptor molecule. The resulting radical adduct can then be trapped by a hydrogen atom donor to yield the final product.
Organometallic Transformations and Unusual Reaction Pathways
The presence of the bromomethyl group also opens up avenues for organometallic transformations, including the formation of Grignard reagents and participation in cross-coupling reactions.
Grignard Reactivity with Bicyclo[2.2.1]heptane Frameworks
The formation of a Grignard reagent from this compound by reaction with magnesium metal would yield (2-oxabicyclo[2.2.1]heptan-1-yl)methylmagnesium bromide. This organometallic species would serve as a potent nucleophile, capable of reacting with a wide range of electrophiles.
Table 2: Potential Reactions of (2-Oxabicyclo[2.2.1]heptan-1-yl)methylmagnesium Bromide
| Electrophile | Product Type |
| Aldehydes/Ketones | Secondary/Tertiary Alcohols |
| Esters | Tertiary Alcohols |
| Carbon Dioxide | Carboxylic Acid |
| Epoxides | Alcohols |
The steric hindrance imposed by the bicyclic framework might influence the reactivity of the Grignard reagent, potentially favoring reactions with smaller, more accessible electrophiles.
Cross-Coupling Strategies Employing the Bromomethyl Group
The bromomethyl group of this compound can act as an electrophilic partner in various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a variety of substituents at the methyl position.
Table 3: Potential Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Product Type |
| Arylboronic acids | Palladium(0) | Arylmethyl-substituted bicyclic ether |
| Terminal alkynes | Palladium(0)/Copper(I) | Alkynylmethyl-substituted bicyclic ether |
| Organostannanes | Palladium(0) | Organoylmethyl-substituted bicyclic ether |
| Amines | Palladium(0) or Copper(I) | Aminomethyl-substituted bicyclic ether |
The choice of catalyst, ligands, and reaction conditions would be crucial to achieve high yields and selectivity in these transformations. The rigid bicyclo[2.2.1]heptane skeleton may influence the coordination of the substrate to the metal center, thereby affecting the efficiency of the cross-coupling reaction.
Applications of 1 Bromomethyl 2 Oxabicyclo 2.2.1 Heptane As a Synthetic Building Block
Utilization in the Total Synthesis of Complex Organic Molecules
The unique three-dimensional structure of the oxabicyclo[2.2.1]heptane core provides a robust scaffold for the stereocontrolled synthesis of intricate and biologically significant molecules.
The 7-oxabicyclo[2.2.1]heptane ring system is a common structural motif in many pharmacologically relevant molecules. nih.gov Its rigid structure allows for the precise spatial orientation of substituents, which is crucial in determining the chemical and biological properties of the resulting compounds. This inherent stereochemical control makes it an extremely useful chiron for the total asymmetric synthesis of a wide variety of natural products and bioactive compounds. researchgate.net The strategic ring-opening of these bicyclic systems can lead to the formation of highly functionalized cyclic and acyclic structures, demonstrating their versatility in generating molecular complexity. rsc.org
The utility of the oxabicyclo[2.2.1]heptane framework is prominently highlighted in the synthesis of complex natural products. One of the most notable examples is its application in the total synthesis of Solanoeclepin A, the most active natural hatching agent for the potato cyst nematode. rsc.org Synthetic strategies toward Solanoeclepin A have extensively utilized the 7-oxabicyclo[2.2.1]heptane moiety as a key building block to construct the complex tetracyclic left-hand substructure of the molecule. rsc.orgcore.ac.uk The synthesis involves creating the oxabicyclo framework, often through a Diels-Alder reaction, followed by further functionalization to build the intricate core of the natural product. rsc.org
Another significant application is in the synthesis of anthracyclinone antibiotics like Daunomycinone. In an asymmetric synthesis approach, a highly functionalized derivative, 1-(dimethoxymethyl)-2,3,5,6-tetramethylidene-7-oxabicyclo[2.2.1]heptane, serves as a key dienophile in a Diels-Alder reaction. acs.org This step is crucial for constructing the tetracyclic core of (−)-4-demethoxy-7-deoxydaunomycinone, showcasing the role of the bicyclic scaffold in achieving the required stereochemistry and molecular architecture of these complex anticancer agents. acs.org
Table 1: Examples of Natural Product Synthesis Involving the Oxabicyclo[2.2.1]heptane Scaffold
| Natural Product Target | Role of Oxabicyclo[2.2.1]heptane Scaffold |
|---|---|
| Solanoeclepin A | Key building block for the tetracyclic left-hand substructure. rsc.orgcore.ac.uk |
| Daunomycinones | Serves as a key intermediate for constructing the core tetracyclic ring system. acs.org |
Construction of Novel Derivatives with Tunable Architectures
Beyond total synthesis, the 1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane scaffold is instrumental in developing new molecules with tailored properties through functionalization and library generation.
The 2-oxabicyclo[2.2.1]heptane core can be readily modified to produce a wide array of functionalized derivatives. Research has demonstrated the selective synthesis of multifunctionalized 2-oxabicyclo[2.2.1]heptane derivatives in satisfactory yields and with high diastereoselectivity through domino reactions. rsc.org This allows for the introduction of various substituents and functional groups onto the rigid bicyclic frame, enabling the fine-tuning of the molecule's steric and electronic properties for specific applications, such as in medicinal chemistry or materials science.
The conformationally restricted and highly oxygenated nature of the oxabicyclo[2.2.1]heptane scaffold makes it an ideal starting point for diversity-oriented synthesis (DOS). nih.gov DOS aims to create collections of structurally diverse small molecules, or libraries, for high-throughput screening in drug discovery and chemical biology. The oxabicyclo[2.2.1]heptane framework has been successfully employed to generate libraries of topologically complex, tricyclic compounds. nih.gov By using the core scaffold and applying various synthetic transformations, researchers can rapidly generate a multitude of distinct molecular architectures from a common starting material. nih.gov
Precursors for Advanced Materials and Chemical Probes
The unique properties of the oxabicyclo[2.2.1]heptane ring system also lend themselves to applications in materials science and as specialized chemical tools for biological investigation. Derivatives of this scaffold have been incorporated into polymers to enhance their physical properties, such as thermal resistance. core.ac.uk For instance, the polymerization of 7-oxabicyclo[2.2.1]heptane has been accomplished to create novel polyethers. core.ac.uk The rigid bicyclic moiety is also used in the construction of technologically interesting molecules, including anion transporting polymers and self-healing polymers. researchgate.net
Furthermore, the scaffold has been integrated into nucleotide analogues to create chemical probes for studying biological systems. nih.gov A derivative containing the oxabicyclo[2.2.1]heptane ring system was synthesized and evaluated as a ligand for P2Y receptors, demonstrating its utility as a receptor-selective scaffold for probing protein-ligand interactions. nih.gov Additionally, certain derivatives have been patented for use as pesticidal agents, indicating their potential application in advanced agrochemical materials. google.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(dimethoxymethyl)-2,3,5,6-tetramethylidene-7-oxabicyclo[2.2.1]heptane |
| 7-oxabicyclo[2.2.1]heptane |
| Daunomycinone |
| Solanoeclepin A |
Building Blocks for Polymeric Systems and Supramolecular Architectures
The utility of this compound as a monomer for the direct synthesis of polymeric systems is not extensively documented in publicly available research. The inherent ring strain of the oxabicyclic system could theoretically allow for ring-opening metathesis polymerization (ROMP), a powerful technique for the synthesis of functional polymers. However, specific examples detailing the polymerization of this compound itself are not readily found.
In the broader context of supramolecular chemistry, the 7-oxabicyclo[2.2.1]heptane core, a closely related structure, has been incorporated into larger, pre-organized structures. For instance, dicarboxamides derived from this bicyclic system have been synthesized and studied for their ability to selectively extract metal ions, a key concept in host-guest chemistry. These dicarboxamides form organized complexes with metal ions, demonstrating the potential of this rigid scaffold to create specific binding pockets. While not directly involving the bromomethyl derivative, this research highlights the utility of the bicyclic core in creating ordered supramolecular assemblies. The reactive bromomethyl group in this compound could potentially serve as a handle for grafting this rigid unit onto larger supramolecular structures or for initiating polymerization, though specific examples remain to be fully explored in the scientific literature.
Use in Chemical Biology Research (e.g., Nucleotide Analogues)
A significant application of the 2-oxabicyclo[2.2.1]heptane framework, for which this compound is a key precursor, lies in the synthesis of nucleotide analogues for chemical biology research. Specifically, this scaffold has been instrumental in the creation of carbocyclic locked nucleic acids (cLNAs). nih.gov These molecules are synthetic oligonucleotide analogues where the ribose sugar is replaced by a rigid bicyclic system, locking the conformation of the nucleoside. This conformational rigidity can lead to enhanced binding affinity and specificity for target RNA or DNA sequences.
The synthesis of these cLNA monomers often involves a multi-step process where the 2-oxabicyclo[2.2.1]heptane core is constructed and then functionalized with a nucleobase. A fast and efficient synthetic route to these novel Northern (N)-type locked carbocyclic nucleosides has been described, starting from simple precursors. nih.gov In these synthetic pathways, the formation of the oxabicyclo[2.2.1]heptane ring system is a crucial step. While the direct use of this compound as the starting material is not always explicitly detailed, intermediates with a similar structure are generated and subsequently converted to the final nucleotide analogues.
These cLNA derivatives, containing the oxabicyclo[2.2.1]heptane ring system, have been synthesized and evaluated as ligands for P2Y receptors, which are important targets in drug discovery. nih.gov For example, a cLNA bisphosphate derivative displayed a high binding affinity for the human P2Y1 receptor. nih.gov This research demonstrates the value of the rigid 2-oxabicyclo[2.2.1]heptane scaffold in designing potent and selective ligands for biological targets. The conformational constraint imposed by the bicyclic system is thought to be a key factor in achieving this high affinity.
Stereochemical and Conformational Analysis of 2 Oxabicyclo 2.2.1 Heptane Systems
Determination of Absolute and Relative Stereochemistry in Synthesized Compounds
The synthesis of 2-oxabicyclo[2.2.1]heptane derivatives often yields multiple stereoisomers, necessitating robust methods for determining their absolute and relative stereochemistry. Synthetic strategies are frequently designed to control these outcomes, achieving high levels of stereoselectivity.
Key approaches to synthesizing and characterizing the stereochemistry of these systems include:
Intramolecular Cycloadditions: The formation of the bicyclic system can be achieved through intramolecular cyclizations. For instance, the annulation of highly substituted homoallylic nitrones can be controlled to deliver specific heterocyclic skeletons with high stereoselection (≥20:1). nih.gov The stereochemistry of the resulting products is consistent with a reaction pathway involving a direct stereoselective intramolecular [3+2] cycloaddition. nih.gov
Domino Reactions: Triethylamine-promoted cycloaddition reactions have been utilized to produce functionalized 2-oxabicyclo[2.2.1]heptane derivatives with high diastereoselectivity. rsc.org
Radical Cyclization: Intramolecular cyclizations of radicals generated from substituted tetrahydrofurans can yield the 2-oxabicyclo[2.2.1]heptane ring system in good to excellent yields. rsc.org
Spectroscopic and Analytical Techniques: Once synthesized, the stereochemistry of these compounds is typically determined using a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), and X-ray crystallography for definitive structural elucidation. researchgate.netiucr.org
These synthetic methods provide access to stereodefined 2-oxabicyclo[2.2.1]heptane scaffolds, which are crucial for their application as building blocks in asymmetric synthesis. researchgate.netresearchgate.net
Conformational Preferences of the Bridged Ether Ring System (e.g., (N)-envelope conformation)
The 2-oxabicyclo[2.2.1]heptane ring system is conformationally constrained, a feature that is central to its utility in the design of structurally rigid molecules. When incorporated into nucleotide analogues, for example, this bicyclic system locks the pseudosugar moiety into a specific conformation. nih.gov
Research on nucleotide analogues containing the 2-oxabicyclo[2.2.1]heptane ring has shown a distinct preference for an (N)-type, or C3'-endo, conformation. This contrasts with other systems and highlights the specific conformational bias imposed by the bridged ether structure. The rigidity of this system is considered greater than that of natural ribose. nih.gov
| Parameter | 2-Oxabicyclo[2.2.1]heptane Analogue | (N)-Methanocarba Analogue |
| Preferred Conformation | (N) | (N) |
| Pseudorotational Angle (P) | 21° | Not specified |
| Degree of Puckering (θm) | 60° | 31° |
This table presents comparative conformational data for nucleotide analogues, highlighting the distinct geometry induced by the 2-oxabicyclo[2.2.1]heptane system. Data sourced from nih.gov.
The five-membered ring within the 2-oxabicyclo[2.2.1]heptane scaffold tends to be more markedly folded (θm of 60°) compared to other bicyclic systems like methanocarba analogues (θm of 31°), indicating a less flat structure. nih.gov This inherent conformational preference is a key factor in its molecular recognition properties and biological activity. nih.gov
Influence of Substituents on Molecular Conformation and Reactivity Profiles
Substituents on the 2-oxabicyclo[2.2.1]heptane skeleton significantly influence the molecule's conformation, stability, and chemical reactivity. The rigid framework ensures that even minor changes in substitution can lead to predictable and pronounced effects on stereochemical outcomes of reactions.
Key Influences of Substituents:
Stereochemical Control: The nature of substituents on the bicyclic scaffold can dictate the stereochemical outcome of subsequent reactions. For example, in free-radical ring closures to form related systems, the chemical nature of the atoms within the scaffold (e.g., C7-Methyl vs. 2-Oxygen) directs the formation of different diastereomers by favoring specific transition states (chair-like vs. boat-like) to avoid steric clashes. acs.org
Conformational Constraint and Coordination: The introduction of dicarboxamide substituents at the 2- and 3-positions creates a conformationally constrained system where the amide carbonyls and the bridge ether-oxygen can act as a tridentate ligand. rsc.orgrsc.org This pre-organized conformation enhances the kinetics of binding to metal ions, a property exploited in the extraction of actinides. researchgate.netrsc.org
Equilibrium of Isomers: The position and nature of a substituent can affect the thermodynamic stability of isomers. In the case of 2-carbomethoxy-7-oxabicyclo[2.2.1]heptane, the equilibrium between the exo and endo isomers was studied, showing how substitution influences conformational preference. acs.org
Reactivity and Bond Cleavage: The presence of specific substituents can direct the cleavage of the bicyclic system. Strain-directed cleavage of the ether bridge in (phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane derivatives is a key step in the synthesis of other complex cyclic molecules. acs.org
The bromomethyl group at the C1 position in 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane would be expected to exert its own specific steric and electronic influences on the molecule's conformation and reactivity, although detailed studies on this particular compound are not prevalent in the reviewed literature.
Computational and Theoretical Studies on 1 Bromomethyl 2 Oxabicyclo 2.2.1 Heptane and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of molecules. For 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane and its analogues, methods like Density Functional Theory (DFT) are pivotal. These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies (HOMO-LUMO gaps), which are crucial indicators of kinetic stability and reactivity.
In studies of novel 2-oxabicyclo[2.2.1]heptane-3-one derivatives isolated from natural sources, computational calculations were essential in establishing their complex structures. nih.gov Similarly, quantum chemical computations have been used to characterize the structure of sesquiterpene dimers featuring a 7-oxabicyclo[2.2.1]heptane-2-ene core. semanticscholar.org For instance, the absolute configuration of complex molecules can be verified by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using Time-Dependent DFT (TDDFT). semanticscholar.org
These approaches can be directly applied to this compound to predict its reactivity. The distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals can highlight electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with various reagents.
Table 1: Predicted Electronic Properties of a Model 2-Oxabicyclo[2.2.1]heptane System (Illustrative)
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |
| Dipole Moment | 2.1 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
The rigid bicyclic structure of this compound limits its conformational freedom. However, molecular dynamics (MD) simulations can provide valuable insights into the subtle dynamics and preferred conformations of the molecule and its interactions with other molecules, such as biological receptors. researchgate.net MD simulations track the atomic movements over time, offering a dynamic picture of molecular behavior. nih.govuzh.ch
For analogues like cyclic ethers, conformational analysis has been successfully performed using a combination of molecular mechanics calculations and NMR spectroscopy. researchgate.net MD simulations are a powerful extension of this, allowing for the exploration of the potential energy surface and the identification of low-energy conformations and the barriers between them. nih.gov In the context of drug design, MD simulations can be used to model the binding of 2-oxabicyclo[2.2.1]heptane derivatives to protein active sites, elucidating the key interactions that govern binding affinity and specificity. researchgate.net Such simulations can reveal the role of specific functional groups, like the bromomethyl group, in mediating these interactions.
A comparative conformational analysis of sugar alcohols using MD simulations has shown that these methods can effectively delineate differences in flexibility and hydrogen bonding patterns, which are crucial for biological activity. mdpi.com
Mechanistic Elucidation through Computational Modeling (e.g., Transition State Analysis of Borylation)
Computational modeling is a powerful tool for elucidating the mechanisms of complex organic reactions. The iridium-catalyzed C-H borylation is a prime example where DFT calculations have provided a deep understanding of the catalytic cycle. escholarship.org These studies are highly relevant for predicting the behavior of substrates like this compound in similar transformations.
Mechanistic investigations into the borylation of arenes have revealed a catalytic cycle that often involves an iridium(III) tris(boryl) complex as the active species. escholarship.orgacs.org The key steps, which can be modeled computationally, include:
Oxidative Addition: The C-H bond of the substrate adds to the iridium center, forming a seven-coordinate iridium(V) intermediate. The activation barrier for this step is a critical determinant of reactivity. acs.org
Reductive Elimination: The borylated product is formed by the reductive elimination of the C-B bond from the iridium(V) complex. acs.org
DFT calculations allow for the localization of transition states for each step, providing their geometries and activation energies. This information is crucial for understanding the rate-determining step of the reaction and the factors that influence regioselectivity. nih.gov For instance, in the borylation of substituted arenes, the preference for a particular C-H bond can be rationalized by comparing the activation barriers for the different possible pathways. Ligand effects on both reactivity and selectivity can also be effectively modeled. researchgate.net
Table 2: Calculated Activation Barriers for Key Steps in a Model Iridium-Catalyzed Borylation Reaction (Illustrative Data based on Benzene (B151609) Borylation)
| Reaction Step | System | Activation Barrier (kcal/mol) |
|---|---|---|
| Oxidative Addition of C-H bond | Ir(Beg)3(bpy) + Benzene | 24.2 |
| Reductive Elimination of Ph-Beg | Ir(H)(Ph)(Beg)3(bpy) | 4.9 |
| Catalyst Regeneration | IrH(Beg)2(bpy) + B2(eg)2 | 8.0 |
Data adapted from a theoretical study on benzene borylation. acs.org Beg represents an ethyleneglycolato boryl group, and bpy is 2,2'-bipyridine.
Prediction of Reactivity and Selectivity in Novel Transformations
Beyond mechanistic elucidation, computational chemistry can be employed to predict the outcome of novel reactions. By calculating properties like global electrophilicity indices, it is possible to forecast the reactivity of a molecule towards nucleophiles. peerj.com For this compound, such calculations could predict its susceptibility to various nucleophilic substitution reactions at the bromomethyl group or other positions.
Computational tools, including machine learning models, are increasingly being used to predict the site- and regioselectivity of organic reactions. rsc.org These models are trained on large datasets of known reactions and can learn the complex interplay of steric and electronic factors that govern selectivity. For a molecule like this compound, these predictive models could be used to identify the most likely sites of reaction for a given reagent, guiding synthetic efforts.
Q & A
Q. What are the key synthetic routes for preparing 1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane?
The compound can be synthesized via the Hunsdiecker reaction modified by Cristol-Firth, where 1-carboxybicyclo[2.2.1]heptane is treated with dibromomethane as a solvent under nitrogen atmosphere . Alternative methods include functionalizing bicyclo[2.2.1]heptane scaffolds using bromomethylation agents. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions like elimination or rearrangement.
Q. How can the stereochemical integrity of this compound derivatives be validated?
NMR spectroscopy is critical for determining stereochemistry. For example, coupling constants in -NMR and -NMR can distinguish endo vs. exo isomers . Chromatographic separation (e.g., HPLC or GC with chiral columns) is often required for isolating stereoisomers, as demonstrated for 7-oxabicyclo derivatives .
Q. What are the critical physicochemical properties of this compound?
Key properties include a molecular weight of 189.09 g/mol, XlogP of 3.1 (indicating moderate hydrophobicity), and a polar surface area of 0 Ų, reflecting its non-polar bicyclic framework . The single rotatable bond (bromomethyl group) allows limited conformational flexibility, which impacts reactivity in substitution reactions .
Advanced Research Questions
Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitution reactions?
The bicyclic framework imposes significant steric constraints. For example, in SN2 reactions, the endo configuration of the bromomethyl group experiences greater steric hindrance from the oxabicyclo ring, reducing reaction rates compared to exo isomers. This effect is quantifiable via kinetic studies using isotopic labeling or computational modeling .
Q. What computational methods are suitable for predicting the stability and reactivity of this compound?
Density Functional Theory (DFT) calculations can model steric and electronic effects, such as bond dissociation energies (BDEs) for the C-Br bond and transition states in substitution reactions . Molecular dynamics simulations further assess conformational stability under varying solvent conditions .
Q. How does the oxabicyclo[2.2.1]heptane scaffold influence biological activity in drug discovery?
The rigid bicyclic structure enhances metabolic stability and target binding affinity. For example, derivatives like LMV-6015 and AMG 221 leverage this scaffold for selective enzyme inhibition . Structural modifications (e.g., introducing electronegative groups) can modulate bioavailability and toxicity profiles .
Q. What role does this compound play in asymmetric catalysis or chiral auxiliary design?
The oxabicyclo framework serves as a chiral template for synthesizing enantiopure intermediates. For instance, bornanesultam derivatives (related to bicyclo[2.2.1]heptane) are widely used as chiral auxiliaries in asymmetric alkylation or cycloaddition reactions .
Q. How can contradictions in reported reaction yields or stereoselectivity be resolved?
Systematic analysis of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is essential. Conflicting data may arise from unaccounted stereoisomerism or side reactions. Replicating experiments with rigorous characterization (e.g., -NMR, X-ray crystallography) and cross-referencing with literature (e.g., Diels-Alder reaction studies ) helps resolve discrepancies.
Methodological Notes
- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of substituents in endo/exo isomers .
- Reaction Optimization : Employ Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .
- Computational Validation : Compare DFT-derived activation energies with experimental kinetic data to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
